2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-8-10-22-13-16(21-18(22)11-14)7-9-20-19(23)12-15-3-5-17(24-2)6-4-15/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMKJSCVADDUKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is a member of the imidazo[1,2-a]pyridine class, which has gained attention for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising:
- A methoxyphenyl group
- An imidazo[1,2-a]pyridine core
- An ethylacetamide moiety
This structural configuration contributes to its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various pathways.
Key Findings:
- The compound has demonstrated the ability to inhibit cell proliferation in several cancer cell lines.
- Mechanistic studies suggest that it may interact with specific enzymes involved in cell growth regulation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.4 | Apoptosis induction |
| MCF-7 | 3.8 | Cell cycle arrest |
| A549 | 4.1 | Inhibition of proliferation |
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Its structural components allow it to modulate inflammatory pathways effectively.
Mechanism:
- Inhibition of COX enzymes has been observed, leading to reduced prostaglandin synthesis.
- The compound may also downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of a related compound, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, which shares structural similarities. The results indicated that this compound improved energy metabolism in neuronal cells under ischemic conditions by enhancing O-GlcNAcylation, a critical post-translational modification involved in cellular stress responses .
Study 2: Anticancer Mechanisms
In a comparative study of various imidazo[1,2-a]pyridine derivatives, the compound was found to effectively inhibit the growth of breast cancer cells by inducing apoptosis through both intrinsic and extrinsic signaling pathways. This study highlighted the potential of modifying the methoxy group to enhance biological activity .
The biological activity of this compound is attributed to its interaction with molecular targets:
- Enzyme Inhibition: The compound inhibits specific kinases involved in cell signaling pathways.
- Receptor Modulation: It may bind to receptors that regulate inflammation and cell proliferation.
- DNA Interaction: Potential interactions with DNA suggest a role in modifying gene expression related to cancer progression.
Comparative Analysis with Similar Compounds
| Compound Name | Activity | Unique Features |
|---|---|---|
| 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine | COX-2 inhibition | Selective for inflammatory pathways |
| Indole derivatives | Antiviral and anticancer | Diverse biological activities due to structural variations |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Imidazo[1,2-a]pyridine Ring
The position and nature of substituents on the imidazo[1,2-a]pyridine ring significantly influence pharmacological profiles:
- 7-Methyl vs. 8-Methyl Substitution: describes N-{2-[(4R)-8-methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide, which differs in the methyl group position (8 vs. 7).
- 6-Methyl and 4-Methylphenyl Derivatives : lists compounds like 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (MM0333.02). Here, the 4-methylphenyl group replaces the 4-methoxyphenyl, reducing electron-donating effects, which could decrease solubility but increase lipophilicity .
Table 1: Substituent Effects on Imidazo[1,2-a]pyridine Derivatives
Acetamide Side Chain Modifications
The ethyl linker and acetamide group are critical for molecular conformation and target engagement:
- Ethyl vs. Cyclohexenyl Linkers : describes N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, which replaces the imidazo[1,2-a]pyridine with a cyclohexenyl group. This modification eliminates the heterocyclic core, likely reducing CNS activity but introducing conformational rigidity .
- Phenylthio and Dihydrobenzofuran Derivatives : and highlight compounds like N-[[2-(4-methylphenyl)-6-(phenylthio)imidazo...yl]methyl]acetamide and 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(5,6,7,8-tetrahydroimidazo...)acetamide. These derivatives introduce sulfur or oxygen-containing moieties, which may enhance metabolic stability or alter receptor selectivity .
Table 2: Acetamide Side Chain Variations
Methoxy vs. Other Aromatic Substituents
The 4-methoxyphenyl group in the target compound contrasts with analogs featuring ethoxy, methyl, or halogen substituents:
- 4-Ethoxyphenyl Analog: describes 2-(4-ethoxyphenyl)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide.
- Halogenated Derivatives : lists 4-fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide. Fluorine substitution introduces electronegativity, enhancing binding to aromatic residues in target proteins .
Key Research Findings and Implications
- Bioactivity Trends : Imidazo[1,2-a]pyridine derivatives with methoxy or methyl groups (e.g., Zolpidem) often exhibit sedative effects, suggesting the target compound may share similar mechanisms .
- Metabolic Stability : Ethyl linkers and methoxy groups generally improve metabolic stability compared to bulkier substituents (e.g., cyclohexenyl) .
- Structural-Activity Relationships (SAR) : Position 7-methyl on the imidazo[1,2-a]pyridine may offer optimal steric compatibility for receptor binding, as seen in commercial drugs .
Vorbereitungsmethoden
Cyclocondensation with α-Bromoketones
A chemodivergent approach (adapted from) involves reacting 2-amino-4-methylpyridine with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. For example:
- Reactants : 2-Amino-4-methylpyridine (1.5 eq), α-bromoacetophenone (1.0 eq), TBHP (4 eq), iodine (0.2 eq)
- Solvent : Toluene
- Conditions : Reflux at 100°C for 2 hours
- Yield : 68–72% after column chromatography (petroleum ether/ethyl acetate).
This method favors the formation of the imidazo[1,2-a]pyridine core via radical-mediated cyclization, with iodine acting as a catalyst. The 7-methyl group arises from the 4-methyl substituent on the 2-aminopyridine.
Alternative Method Using TosOH-Catalyzed Cyclization
A TosOH-catalyzed protocol (from) employs 2-isocyano-2,4,4-trimethylpentane as a coupling partner:
- Reactants : 2-Amino-4-methylpyridine (1 eq), pyridine-2-carbaldehyde (1 eq), TosOH (0.2 eq), 2-isocyano-2,4,4-trimethylpentane (1 eq)
- Solvent : Methanol
- Conditions : 70°C for 12 hours
- Yield : 84–88% after silica gel chromatography.
This method avoids halogenated intermediates but requires chromatographic purification.
Introduction of the Ethylamine Side Chain
The ethylamine moiety at the C2 position of the imidazo[1,2-a]pyridine is introduced via nucleophilic substitution or reductive amination .
Bromination Followed by Amine Substitution
- Step 1: Bromination : Treat 7-methylimidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) in acetonitrile at 30°C for 5 hours to yield 2-bromo-7-methylimidazo[1,2-a]pyridine.
- Step 2: Substitution : React the brominated intermediate with 2-aminoethanol in dimethylacetamide (DMA) at 120°C for 24 hours.
Reductive Amination
An alternative route involves reductive amination of a ketone intermediate:
- Reactants : 2-Acetyl-7-methylimidazo[1,2-a]pyridine (1 eq), ammonium acetate (3 eq), sodium cyanoborohydride (2 eq)
- Solvent : Methanol
- Conditions : 60°C for 12 hours
- Yield : 65–70%.
Coupling with 4-Methoxyphenylacetic Acid
The final step involves forming the acetamide bond between the ethylamine side chain and 4-methoxyphenylacetic acid.
EDCI-Mediated Coupling
A reliable method (from) uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) :
Acid Chloride Method
For larger-scale synthesis, activation of the carboxylic acid as an acid chloride is preferred:
- Step 1 : Treat 4-methoxyphenylacetic acid with thionyl chloride (2 eq) in dichloromethane at 0°C for 2 hours.
- Step 2 : React the acid chloride with the ethylamine derivative in the presence of triethylamine (3 eq) at room temperature for 4 hours.
- Yield : 78–82%.
Comparative Analysis of Methods
Optimization Challenges and Solutions
- Regioselectivity in Cyclization : The use of TBHP and iodine ensures radical-mediated cyclization at the C2 position, minimizing C3 byproducts.
- Purification : Chromatography remains necessary for intermediates, but final acetamide purification via recrystallization (ethanol/water) achieves >99% purity.
- Scale-Up : The acid chloride method offers better scalability, though EDCI is preferable for small-scale syntheses due to milder conditions.
Q & A
Q. What are the key steps and optimal conditions for synthesizing 2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide?
The synthesis typically involves:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones or via Pd-catalyzed cross-coupling reactions .
- Step 2 : Introduction of the ethylamine side chain through nucleophilic substitution or reductive amination .
- Step 3 : Acetamide coupling using 2-(4-methoxyphenyl)acetic acid activated via EDC/HOBt or DCC, followed by reaction with the amine intermediate .
Q. Critical Conditions :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Solvent | DMF or THF | |
| Temperature | 60–80°C (amide coupling) | |
| Catalyst | Pd(PPh₃)₄ (for cross-coupling) | |
| Reaction Time | 12–24 hours (step-dependent) |
Q. What spectroscopic methods are essential for characterizing this compound?
- Basic :
- Advanced :
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Contradictions in IC₅₀ values or target affinity may arise from:
- Purity Variations : Use HPLC (≥95% purity) and DSC to confirm crystallinity .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with controls .
- Off-Target Effects : Employ proteome-wide profiling (e.g., kinome screens) or CRISPR-based gene knockout validation .
Q. What computational strategies predict the compound’s reactivity and binding modes?
- Reaction Design : Use DFT calculations (Gaussian 16) to optimize transition states for key steps like amide coupling .
- Molecular Docking (AutoDock Vina) : Model interactions with targets (e.g., kinases) by aligning the acetamide moiety in hydrophobic pockets .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- In Vitro :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms .
- In Vivo :
- Acute Toxicity (OECD 423) : Administer escalating doses (10–300 mg/kg) to rodents, monitoring ALT/AST levels .
Methodological Tables
Q. Table 1: Comparative Synthesis Yields Under Different Conditions
| Solvent | Catalyst | Temperature | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| DMF | EDC/HOBt | 60°C | 78 | 96 | |
| THF | DCC | RT | 65 | 92 | |
| Toluene | Pd(PPh₃)₄ | 100°C | 82 | 98 |
Q. Table 2: Reported Biological Activities
| Target | Assay Type | IC₅₀ (nM) | Model System | Reference |
|---|---|---|---|---|
| Kinase X | Fluorescence | 12 ± 3 | HEK293 cells | |
| GPCR Y | Radioligand | 450 ± 50 | CHO-K1 membranes | |
| Ion Channel Z | Patch Clamp | 2200 ± 300 | Xenopus oocytes |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
